molecular formula C17H19FN4O4S B2718076 N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide CAS No. 900010-16-4

N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide

Cat. No.: B2718076
CAS No.: 900010-16-4
M. Wt: 394.42
InChI Key: IVEZAFXRTBYKTQ-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide is a useful research compound. Its molecular formula is C17H19FN4O4S and its molecular weight is 394.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Synthesis and study of analogues related to the queried compound have shown significant potential in anticancer activity. A series of analogues were synthesized and screened for their activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Molecular docking studies of these compounds indicated efficient binding with targets like EGFR tyrosine kinase, suggesting a mechanism of action through kinase inhibition, which is critical in cancer therapy (Ahsan, 2012).

Kinase Selectivity and Inhibitory Activity

Another study focused on the development of pyrazolone-based class II c-Met inhibitors, showcasing the role of structural modifications in enhancing kinase selectivity and inhibitory activity. This research contributed to the discovery of potent c-Met inhibitors with improved selectivity profiles, highlighting the importance of such compounds in therapeutic applications for c-Met-dependent tumors (Liu et al., 2012).

Antimicrobial and Antitubercular Activity

Compounds structurally related to the queried molecule have been evaluated for their antimicrobial and antitubercular activities. These studies have identified compounds with moderate to high inhibitory activities against Mycobacterium tuberculosis, demonstrating their potential as antitubercular agents (Ahsan et al., 2011).

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4S/c1-25-14(26-2)7-19-16(23)17(24)20-15-12-8-27-9-13(12)21-22(15)11-5-3-10(18)4-6-11/h3-6,14H,7-9H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEZAFXRTBYKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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